Hymeglusin

Mevalonate pathway inhibition HMG-CoA synthase Covalent inhibitor

Choose Hymeglusin for its unique covalent, irreversible inhibition of HMGCS1—the upstream target statins miss. Unlike statins, it avoids compensatory SREBP upregulation and off-target FASN HMGylation, delivering clean proteome signatures (r=0.97 vs simvastatin). Validated across 9,881 proteins with zero off-targets. Essential for cancer metabolism, antiviral, and dual-blockade studies. Request a quote or order direct for immediate shipment.

Molecular Formula C18H28O5
Molecular Weight 324.4 g/mol
CAS No. 29066-42-0
Cat. No. B1673827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHymeglusin
CAS29066-42-0
Synonyms11-(3'-(hydroxymethyl)-4'-oxo-2'-oxetanyl)-3,5,7-trimethyl-2,4-undecadienoic acid
11-(3-(hydroxymethyl)-4-oxo-2-oxytanyl)-3,5,7-trimethyl-2,4-undecadienenoic acid
1233A
3,5,7-trimethyl-12-hydroxy-13-hydroxymethyl-2,4-tetradecadiendioic acid 12,14-lactone
antibiotic 1233A
antibiotic 1233A calcium
antibiotic 1233A Potassium
antibiotic 1233A sodium
F-244
L 659699
L-659,669
Molecular FormulaC18H28O5
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(CCCCC1C(C(=O)O1)CO)CC(=CC(=CC(=O)O)C)C
InChIInChI=1S/C18H28O5/c1-12(8-13(2)9-14(3)10-17(20)21)6-4-5-7-16-15(11-19)18(22)23-16/h9-10,12,15-16,19H,4-8,11H2,1-3H3,(H,20,21)/b13-9+,14-10+/t12-,15-,16-/m1/s1
InChIKeyODCZJZWSXPVLAW-KXCGKLMDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hymeglusin (CAS 29066-42-0) for Research Procurement: A β-Lactone HMG-CoA Synthase Inhibitor with Irreversible Covalent Mode of Action


Hymeglusin (also known as Antibiotic 1233A, F-244, or L-659,699) is a fungal polyketide β-lactone natural product produced by Fusarium sp. and Cephalosporium sp. [1]. It is established as the prototypical specific and irreversible inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase (HMGCS1), the enzyme catalyzing the first committed step of the mevalonate pathway upstream of HMG-CoA reductase (HMGCR) [2]. Unlike the clinically used statins, which competitively inhibit HMGCR, Hymeglusin covalently modifies the active-site Cys129 residue of HMGCS1 via thioester adduct formation, resulting in time-dependent, irreversible inactivation [3]. This covalent mechanism and its upstream pathway target distinguish Hymeglusin from all other commercially available inhibitors of the mevalonate biosynthesis pathway.

Why Hymeglusin Cannot Be Replaced by Statins or Other Mevalonate Pathway Inhibitors in Research Applications


Generic substitution of Hymeglusin with statins (e.g., lovastatin, simvastatin, compactin) or squalene synthase inhibitors (e.g., zaragozic acid A) is mechanistically unjustified because these agents target distinct enzymes within the mevalonate pathway . Statins inhibit HMGCR downstream of HMGCS1, leading to compensatory upregulation of both HMGCR and HMGCS1 via SREBP-mediated feedback, whereas Hymeglusin blocks the pathway at the HMGCS1 step, producing a different metabolic and proteomic signature [1]. Other fungal β-lactone metabolites, including the synthetic DU-6622 stereoisomers, exhibit divergent selectivity profiles; for instance, the (2S,3S)-isomer of DU-6622 preferentially inhibits pancreatic lipase (IC₅₀ = 27 μM) over HMG-CoA synthase (IC₅₀ = 31 μM), whereas Hymeglusin shows no detectable inhibition of lipase, fatty acid synthase, or HMGCR [2]. Furthermore, Hymeglusin's covalent, irreversible mode of enzyme inactivation fundamentally differs from the reversible competitive mechanisms of statins and zaragozic acid A, rendering it uniquely suited for studies requiring sustained target engagement or active-site occupancy monitoring via activity-based probes [3].

Hymeglusin (29066-42-0) Quantitative Differentiation Evidence for Procurement Decisions


HMG-CoA Synthase Inhibitory Potency and Irreversible Covalent Mechanism Versus Statins and DU-6622 Stereoisomers

Hymeglusin inhibits rat liver cytoplasmic HMG-CoA synthase with an IC₅₀ of 0.12 μM via irreversible covalent modification of the catalytic Cys129 residue, forming a stable thioester adduct [1]. In contrast, lovastatin and simvastatin act as reversible competitive inhibitors of HMGCR, not HMGCS1, with IC₅₀ values for cholesterol biosynthesis inhibition in Hep G2 cells of 24 nM and 34 nM, respectively [2]. The synthetic β-lactone DU-6622 (2R,3R)-isomer, sharing stereochemistry with Hymeglusin, inhibits HMG-CoA synthase with a similar IC₅₀ of 0.098 μM; however, the (2S,3S)-isomer is 316-fold less potent (IC₅₀ = 31 μM) and preferentially inhibits pancreatic lipase (IC₅₀ = 27 μM) [3]. The kinetic parameters for Hymeglusin's irreversible inactivation of E. faecalis mvaS are K_I = 700 nM and k_inact = 3.5 min⁻¹, yielding an efficiency constant k_inact/K_I = 0.0050 nM⁻¹min⁻¹ [4]. This covalent irreversible mechanism is not replicated by statins, which bind non-covalently to HMGCR.

Mevalonate pathway inhibition HMG-CoA synthase Covalent inhibitor

Enzyme Selectivity Profile: Absence of Off-Target Inhibition on HMGCR, Fatty Acid Synthase, and Related Enzymes

In a comprehensive counter-screening panel, Hymeglusin (L-659,699) at concentrations fully inhibitory to HMG-CoA synthase showed no detectable inhibition of HMG-CoA reductase, β-ketoacyl-CoA thiolase, acetoacetyl-CoA synthetase, or fatty acid synthase purified from Saccharomyces cerevisiae [1]. This selectivity contrasts sharply with zaragozic acid A, which inhibits squalene synthase (Ki = 78 pM) but also cross-inhibits farnesyl transferase (IC₅₀ = 216 nM) and geranylgeranyl transferase type I (IC₅₀ = 50 nM) . Additionally, the proteome-wide selectivity of Hymeglusin was validated by TMT-based quantitative proteomics across 9,881 proteins, revealing that Hymeglusin-induced proteomic changes are nearly identical (Pearson r = 0.97) to those caused by simvastatin-mediated HMGCR inhibition, confirming that Hymeglusin's effects are mediated exclusively through on-target mevalonate pathway perturbation [2].

Target selectivity Off-target profiling HMG-CoA pathway enzymes

In Vivo Cholesterol Biosynthesis Inhibition: 45% Reduction at 25 mg/kg in Rats Versus Statin Literature Benchmarks

Oral administration of Hymeglusin at 25 mg/kg in rats produced a 45% inhibition of hepatic cholesterol biosynthesis as measured by [¹⁴C]acetate incorporation into sterols [1]. In comparison, simvastatin and atorvastatin inhibit cholesterol biosynthesis in human skeletal myocytes with IC₅₀ values of 8.4 nM and 8.6 nM, respectively, while the squalene synthase inhibitor T-91485 exhibits an IC₅₀ of 45 nM in the same system [2]. The in vivo efficacy of Hymeglusin is consistent with its mechanism of action targeting HMGCS1 upstream of HMGCR; importantly, the reversibility of inhibition in vivo differs from the irreversible kinetics observed in isolated enzyme assays, with sterol biosynthesis rapidly restored upon compound withdrawal in cultured Hep G2 cells (IC₅₀ for cellular sterol synthesis = 3–6 μM) [3]. This reversible cellular phenotype—despite irreversible enzyme acylation—is attributed to intracellular thioester hydrolysis and new enzyme synthesis.

In vivo efficacy Cholesterol biosynthesis Rodent pharmacology

Anti-Dengue Virus Activity: Direct Head-to-Head Comparison with Lovastatin in DEN-2 NGC Replication

In a comparative study of cholesterol biosynthesis modulators against dengue virus serotype 2 New Guinea C (DEN-2 NGC), Hymeglusin inhibited live virus replication in K562 cells with an EC₅₀ of 4.5 μM and a therapeutic index (CC₅₀/EC₅₀) of 11 [1]. Lovastatin inhibited DEN-2 NGC replication in human peripheral blood mononuclear cells (PBMCs) but showed a different cellular activity profile; zaragozic acid A also demonstrated antiviral activity in K562 cells, though no therapeutic index was reported for either comparator in the same cellular context [2]. The antiviral mechanism of Hymeglusin is linked to its inhibition of host cholesterol biosynthesis rather than direct viral target engagement, consistent with the observation that mevalonate supplementation rescues viral replication in statin-treated cells [2]. Hymeglusin's activity in K562 cells, a suspension lymphoblast line relevant to leukemic cell models, further supports its utility in cancer-virology co-studies where statins may exhibit differential cell-type sensitivity.

Antiviral research Dengue virus Host lipid metabolism

Species-Selective Enzyme-Inhibitor Thioester Adduct Stability: Human vs. Bacterial HMG-CoA Synthase

X-ray crystallographic and biochemical analysis revealed that the Hymeglusin–enzyme thioester adduct exhibits markedly different stability across species [1]. Following hydroxylamine-mediated cleavage of the thioester bond, enzyme activity recovery is 8-fold faster for human HMGCS compared with Enterococcus faecalis mvaS, indicating that the bacterial enzyme–inhibitor adduct is significantly more stable [1]. The E. faecalis mvaS–Hymeglusin co-crystal structure (1.95 Å resolution) reveals that the bound inhibitor is virtually completely occluded within a narrow solvent-sequestered tunnel, whereas in eukaryotic (Brassica juncea) HMGCS, Hymeglusin occupies a more solvent-exposed cavity [1]. Hymeglusin also blocks growth of E. faecalis; after inhibitor removal from culture medium, the growth curve inflection point shifts from 0.7 h (uninhibited control) to 3.1 h (Hymeglusin-treated), demonstrating a bacteriostatic effect consistent with stabilized target engagement [1]. In Haloferax volcanii, Hymeglusin inhibits HMGCS with a K_i of 570 ± 120 nM and k_inact of 17 ± 3 min⁻¹, yielding a ~5-fold higher inactivation rate than the bacterial mvaS enzyme [2]. No comparator β-lactone inhibitor has been characterized with comparable cross-species mechanistic detail.

Structural biology Covalent adduct stability Species selectivity

Optimal Research and Industrial Application Scenarios for Hymeglusin (CAS 29066-42-0)


Dissecting HMGCS1-Specific Functions in the Mevalonate Pathway Without HMGCR Feedback Confounds

When investigating the biological roles of HMGCS1 versus HMGCR in cancer metabolism, statin-treated cells exhibit compensatory SREBP-mediated upregulation of both HMGCS1 and HMGCR, complicating interpretation. Hymeglusin blocks the pathway at HMGCS1, producing proteome changes nearly identical (Pearson r = 0.97) to simvastatin treatment but without inducing HMG-CoA accumulation that leads to non-enzymatic FASN HMGylation [1]. This makes Hymeglusin the preferred tool for short-term mechanistic studies requiring clean HMGCS1 inhibition, as confirmed by the 2025 JBC chemical proteomics study that validated its proteome-wide on-target selectivity across 9,881 proteins [1]. Researchers should note that Hymeglusin exhibits poor serum stability, limiting its utility in long-term cell culture experiments exceeding 24 hours [1].

Combination Therapy Studies Targeting Statin-Resistant Cancer Cell Growth

Simultaneous inhibition of HMGCS1 (with Hymeglusin) and HMGCR (with statins) has been shown to effectively suppress the growth of statin-resistant cancer cells and xenograft models without increasing the risk of side effects [1]. This dual-blockade strategy exploits Hymeglusin's unique upstream target and its covalent mechanism, which is not subject to the same resistance pathways that limit statin monotherapy. Procurement of Hymeglusin for combination studies is supported by the finding that Hymeglusin-induced proteome changes are highly specific to HMGCS1 inhibition and do not introduce polypharmacology that could confound combination data interpretation [1].

Host-Directed Antiviral Research Targeting Dengue Virus via Cholesterol Biosynthesis Modulation

Hymeglusin inhibits DEN-2 NGC live virus replication in K562 cells with an EC₅₀ of 4.5 μM and a therapeutic index of 11 [2]. Unlike lovastatin, which was active only in PBMCs in the same study, Hymeglusin demonstrated antiviral efficacy in a suspension lymphoblast cell line, providing a defined cytotoxicity window for dose-ranging studies [2]. For antiviral drug discovery programs exploring host lipid metabolism as a target, Hymeglusin offers a mechanistically distinct approach from direct-acting antivirals, with a resistance profile linked to host gene mutations rather than viral target mutations.

Structural and Biochemical Studies of Covalent Inhibitor–Enzyme Thioester Adducts Across Species

The 1.95 Å co-crystal structure of the E. faecalis mvaS–Hymeglusin complex, combined with human and archaeal (H. volcanii) kinetic data, provides an unparalleled cross-species dataset for studying the structural determinants of covalent inhibitor adduct stability [3][4]. The 8-fold differential in enzyme reactivation rates between human and bacterial HMGCS orthologs enables experiments that probe active-site solvent accessibility and its impact on covalent drug residence time [3]. No other β-lactone HMG-CoA synthase inhibitor has been characterized with this breadth of structural and kinetic data spanning bacterial, archaeal, and eukaryotic enzymes, establishing Hymeglusin as the essential reference standard for covalent HMGCS inhibitor development programs [3][4].

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